molecular formula C20H23N3O6S B5134943 ETHYL 5-ETHYL-2-[4-(MORPHOLIN-4-YL)-3-NITROBENZAMIDO]THIOPHENE-3-CARBOXYLATE

ETHYL 5-ETHYL-2-[4-(MORPHOLIN-4-YL)-3-NITROBENZAMIDO]THIOPHENE-3-CARBOXYLATE

Cat. No.: B5134943
M. Wt: 433.5 g/mol
InChI Key: YYJVPYWIACAWJS-UHFFFAOYSA-N
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Description

ETHYL 5-ETHYL-2-[4-(MORPHOLIN-4-YL)-3-NITROBENZAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are widely studied due to their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ETHYL-2-[4-(MORPHOLIN-4-YL)-3-NITROBENZAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Amidation: Formation of the benzamide linkage.

    Thiophene Formation: Construction of the thiophene ring.

    Esterification: Formation of the ethyl ester group.

Each step requires specific reagents and conditions, such as concentrated sulfuric acid for nitration, coupling agents for amidation, and catalytic conditions for thiophene ring formation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-ETHYL-2-[4-(MORPHOLIN-4-YL)-3-NITROBENZAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenation using halogens or halogenating agents, followed by substitution with nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

ETHYL 5-ETHYL-2-[4-(MORPHOLIN-4-YL)-3-NITROBENZAMIDO]THIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigation of its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: Use in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.

    Organic Synthesis: Serving as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of ETHYL 5-ETHYL-2-[4-(MORPHOLIN-4-YL)-3-NITROBENZAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, the nitrobenzamide moiety may interact with enzymes or receptors, leading to modulation of biological processes. The thiophene ring can also contribute to the compound’s electronic properties, affecting its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-AMINO-5-(PYRIDIN-4-YL)THIOPHENE-3-CARBOXYLATE: Another thiophene derivative with different substituents.

    ETHYL 6-METHOXY-3-METHYLINDOLE-2-CARBOXYLATE: An indole derivative with similar ester functionality.

Uniqueness

ETHYL 5-ETHYL-2-[4-(MORPHOLIN-4-YL)-3-NITROBENZAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to its combination of a nitrobenzamide moiety and a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 5-ethyl-2-[(4-morpholin-4-yl-3-nitrobenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6S/c1-3-14-12-15(20(25)29-4-2)19(30-14)21-18(24)13-5-6-16(17(11-13)23(26)27)22-7-9-28-10-8-22/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJVPYWIACAWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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